

Technical Analysis: 3-Methoxy-17-methyl-4-phenoxymorphinan[1][2]

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Compound of Interest

Compound Name: 4-Phenoxy Levomethorphan

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Executive Summary

3-Methoxy-17-methyl-4-phenoxymorphinan (CAS: 47523-05-7) is a specialized morphinan derivative primarily utilized in advanced organic synthesis as a deoxygenation intermediate.[1][2]

In the pharmaceutical development of opioids and antitussives, removing the oxygen functionality at the C4 position is a key challenge when converting natural precursors (like thebaine or sinomenine) into 4-unsubstituted drugs such as Dextromethorphan or Levorphanol.[1][2] This molecule represents the "activated" ether form in the Sawa Dehydroxylation sequence, where the 4-hydroxy group is capped as a phenyl ether to facilitate subsequent reductive cleavage.[1][2]

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

Structural Architecture

The molecule is built upon the tetracyclic morphinan scaffold.[2] Unlike natural opiates (morphine/codeine) which feature a 4,5-epoxy bridge, this derivative possesses an open C-ring

with a bulky phenoxy group at position 4.[1][2]

Feature	Specification
IUPAC Name	3-methoxy-17-methyl-4-phenoxy-morphinan
Molecular Formula	C ₂₄ H ₂₇ NO ₂
Molecular Weight	361.48 g/mol
Core Scaffold	Morphinan (C-ring saturated, no 4,5-epoxy bridge)
C3 Substituent	Methoxy (-OCH ₃)
C4 Substituent	Phenoxy (-O-C ₆ H ₅)
N17 Substituent	Methyl (-CH ₃)
Stereochemistry	Dependent on precursor.[1][2][3] (-)-Levo isomer is relevant for opioid synthesis; (+)-Dextro for antitussives.[1][2]

Physicochemical Characteristics[1]

- **Lipophilicity:** The addition of the 4-phenoxy group significantly increases logP compared to the 4-hydroxy parent, improving solubility in non-polar organic solvents used during reduction steps.[1][2]
- **Steric Profile:** The 4-phenoxy moiety introduces substantial steric bulk at the "bay region" of the morphinan structure, preventing re-closure of the ether bridge and directing the regioselectivity of catalytic hydrogenation.[2]

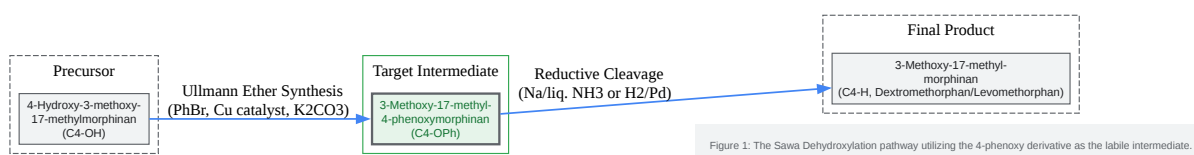
Synthetic Utility: The Sawa Dehydroxylation

The primary importance of this compound lies in the Sawa Dehydroxylation protocol (US Patent 3,707,470), a method developed to remove the phenolic hydroxyl group from position 4.[2]

Mechanistic Pathway

Direct reduction of a phenol (C4-OH) is chemically difficult.[1][2] The Sawa strategy circumvents this by converting the phenol into a phenyl ether (the target molecule), which weakens the C4-O bond, making it susceptible to reductive cleavage.[2]

Reaction Scheme (DOT Visualization)



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[1][2]

Experimental Protocol: Synthesis of the 4-Phenoxy Intermediate

Note: This protocol is adapted from standard Ullmann ether synthesis conditions applied to morphinans.

Reagents:

- 4-Hydroxy-3-methoxy-17-methylmorphinan (1.0 eq)[1][2]
- Bromobenzene (excess, solvent/reagent)[1][2]
- Copper powder (Catalyst, 0.1 eq)[1][2]
- Potassium Carbonate (Base, 2.0 eq)[1][2]
- Pyridine (Co-solvent)[2]

Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 4-hydroxy morphinan precursor in a mixture of bromobenzene and pyridine (ratio 5:1).
- Activation: Add anhydrous Potassium Carbonate () and activated Copper powder.
- Reflux: Heat the mixture to vigorous reflux () under an inert nitrogen atmosphere for 12-18 hours. The formation of the phenyl ether is sterically demanding and requires high thermal energy.[2]
- Work-up: Cool to room temperature. Filter off inorganic salts (Cu, KBr) through a Celite pad. [1][2]
- Isolation: Concentrate the filtrate under reduced pressure. The residue is dissolved in dilute HCl, washed with ether (to remove unreacted bromobenzene), and then basified with .[2]
- Purification: Extract the free base into chloroform. Recrystallize from methanol/acetone to yield 3-methoxy-17-methyl-4-phenoxy-morphinan as crystalline solids.[1][2]

Validation Criteria:

- Mass Spec: Molecular ion peak .[2]
- NMR: Appearance of aromatic protons for the phenoxy ring (multiplet at 6.8–7.4 ppm) and retention of the 3-OMe singlet.[2]

Pharmacological Implications (SAR)

While primarily a synthetic tool, the structure-activity relationship (SAR) of the 4-phenoxy derivative offers insights into the opioid receptor binding pocket.[1][2]

Receptor Binding Dynamics

- **Steric Clash:** The C4 position in the morphinan scaffold sits in a "bay" region.[2] In the natural ligand (morphine), this is an oxygen bridge.[2] In the 4-phenoxy derivative, the bulky phenyl ring projects outward.[1][2]
- **Affinity Reduction:** Studies suggest that 4-phenoxy substitution generally reduces affinity for the -opioid receptor compared to the 4-H (Levorphanol) or 4-OH analogs.[1][2] The bulk interferes with the receptor's ability to accommodate the rigid T-shape of the morphinan skeleton.[2]
- **Lipophilic Binding:** However, the high lipophilicity allows for rapid Blood-Brain Barrier (BBB) penetration.[1][2] If the specific enantiomer (Levo) is isolated, it may retain partial analgesic activity, but it is pharmacologically inferior to the 4-desoxy end-product.[1][2]

Comparative SAR Table[1]

Compound	C4 Substituent	Activity Profile	Role
Morphine	4,5-Epoxy	Strong Agonist	Natural Product
Levorphanol	-H	Strong Agonist	Drug (Analgesic)
Dextromethorphan	-H	NMDA Antagonist	Drug (Antitussive)
Topic Molecule	-O-Ph	Weak/Inactive	Synthetic Intermediate

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